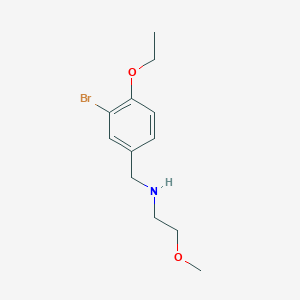
N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine, also known as BEMA, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. BEMA belongs to the family of phenethylamines and is a derivative of the popular psychedelic drug, mescaline.
Wirkmechanismus
N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine exerts its neuroprotective effects by activating the sigma-1 receptor, which is involved in regulating various cellular processes such as calcium signaling, oxidative stress, and apoptosis. Activation of the sigma-1 receptor by this compound can protect neurons from oxidative stress and prevent the accumulation of toxic proteins such as alpha-synuclein and beta-amyloid.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in promoting the survival and growth of neurons. Additionally, this compound can increase the levels of glutathione, which is an antioxidant that can protect cells from oxidative damage. This compound can also reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects directly on the brain. Additionally, this compound has a relatively low toxicity profile and does not exhibit significant adverse effects at therapeutic doses. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to investigate the long-term safety profile of this compound and its potential for drug interactions. Finally, research is needed to optimize the synthesis method of this compound and to develop more efficient and cost-effective methods of production.
Conclusion:
This compound is a promising compound that has shown potential for the treatment of neurological disorders. Its neuroprotective and anti-inflammatory properties make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine involves the reaction of 3-bromo-4-ethoxybenzaldehyde with 2-methoxyethylamine in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of this compound as a white solid with a melting point of 150-152°C.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-4-ethoxybenzyl)-2-methoxyethanamine has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has been shown to possess neuroprotective properties and can prevent the loss of dopaminergic neurons in the brain. Additionally, this compound has been found to exhibit anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C12H18BrNO2 |
|---|---|
Molekulargewicht |
288.18 g/mol |
IUPAC-Name |
N-[(3-bromo-4-ethoxyphenyl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C12H18BrNO2/c1-3-16-12-5-4-10(8-11(12)13)9-14-6-7-15-2/h4-5,8,14H,3,6-7,9H2,1-2H3 |
InChI-Schlüssel |
YKUSIWNVNPDZIY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCOC)Br |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CNCCOC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)



![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)
![2-[2-(2,4-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271540.png)

![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)

